3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
Description
3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a pyrazolo[1,5-a]pyrimidine derivative characterized by a hydroxyl group at position 7, a methyl group at position 5, and a phenyl substituent at position 2. Its molecular formula is C₁₇H₁₅N₃O₃, with a molecular weight of 311.34 g/mol (calculated based on structural analogs in ).
Properties
Molecular Formula |
C16H15N3O3 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(5-methyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid |
InChI |
InChI=1S/C16H15N3O3/c1-10-12(7-8-14(20)21)16(22)19-15(18-10)13(9-17-19)11-5-3-2-4-6-11/h2-6,9,17H,7-8H2,1H3,(H,20,21) |
InChI Key |
FPZMABATHDNIHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Often involving agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Commonly with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
3-{7-Hydroxy-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Key Findings from Comparative Analysis
Functional Group Impact on Solubility and Bioactivity :
- The 7-hydroxy group in the target compound increases polarity and hydrogen-bonding capacity compared to 7-oxo (e.g., ) or 7-methyl derivatives (). This may enhance water solubility but reduce membrane permeability.
- Chlorinated derivatives () demonstrate selective antimicrobial activity, suggesting halogenation at aromatic positions enhances interactions with bacterial targets.
Structural Modifications and Pharmacological Potential: Ester vs. Antifungal Activity: Compound 3a () shows activity against phytopathogens, linked to its 2-hydroxy-5-fluorophenyl group, implying that electron-withdrawing substituents (e.g., F, Cl) enhance target binding.
Synthetic Accessibility: Pyrazolo[1,5-a]pyrimidines are typically synthesized via multicomponent reactions () or cyclocondensation of aminopyrazoles with β-keto esters (). The target compound’s 7-hydroxy group may require protective group strategies during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
